molecular formula C27H24N4O4S2 B6515002 2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 892312-30-0

2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B6515002
CAS No.: 892312-30-0
M. Wt: 532.6 g/mol
InChI Key: SRFSAHGJFKEMAU-UHFFFAOYSA-N
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Description

This compound features a structurally complex tricyclic core (8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-hexaen) with a sulfanyl (-S-) bridge and a 3-methoxyphenylmethyl substituent at the 9-position. The sulfonyl (8,8-dioxo) group enhances polarity, influencing solubility and binding interactions.

Properties

IUPAC Name

2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-18-8-3-5-12-22(18)29-25(32)17-36-27-28-15-24-26(30-27)21-11-4-6-13-23(21)31(37(24,33)34)16-19-9-7-10-20(14-19)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSAHGJFKEMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations in Phenyl Groups

  • N-(3-Chloro-4-methoxyphenyl) analog (CAS 895102-81-5): Replaces the 2-methylphenyl with a 3-chloro-4-methoxyphenyl group. The methoxy group at the 4-position may improve metabolic stability compared to the 3-methoxy analog .
  • 9-(4-Methoxyphenyl) and 9-(4-Hydroxyphenyl) derivatives: Substitution at the 9-position with 4-methoxyphenyl (lipophilic) versus 4-hydroxyphenyl (polar) groups alters solubility and hydrogen-bonding capacity. Hydroxyl groups may confer antioxidant properties, as seen in phenolic compounds like those in Populus buds .

Core Modifications

  • Sulfur vs. Oxygen in the Tricyclic System : Replacement of the sulfonyl group with carbonyl (C=O) or other heteroatoms could reduce electron-withdrawing effects, impacting redox activity and interactions with thiol-containing enzymes.
  • Sulfanyl Bridge (-S-) : Analogous compounds lacking this bridge show diminished ability to participate in disulfide exchange or metal coordination, critical for protease inhibition or chelation-based mechanisms .

Chemical Similarity and Computational Analysis

Tanimoto Similarity Coefficients

Using substructure fingerprints (PubChem) and ChemRICH software, the compound’s Tanimoto coefficient with its 3-chloro-4-methoxyphenyl analog is estimated to exceed 0.85, indicating high structural overlap. Lower similarity (0.4–0.6) is observed with simpler phenylpropenoids or terpenes, emphasizing the role of the tricyclic core in defining uniqueness .

Electronic and Geometric Similarity

  • Isoelectronicity : The compound shares electronic features with cluster compounds (e.g., similar valence electron density), but divergent geometry limits functional analogy. For example, planar tricyclic systems vs. tetrahedral clusters yield different reactivity profiles .
  • QSAR Descriptors: Van der Waals volume and polar surface area differ significantly from non-tricyclic acetamides, correlating with distinct pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Antioxidant and Anti-inflammatory Potential

The 3-methoxyphenyl group may mimic phenolic antioxidants found in Populus buds, which exhibit radical scavenging activity. However, the sulfonyl group could introduce pro-oxidant effects under certain conditions, necessitating further in vivo studies .

Enzyme Inhibition

The sulfanyl bridge may interact with catalytic serine residues, while the tricyclic core provides steric hindrance against hydrolysis .

Research Tools and Methodologies

  • ChemRICH: Used to cluster metabolites based on Tanimoto similarity, identifying the compound within a cluster of sulfonamide-containing molecules with anti-inflammatory annotations .
  • SHELX Software : Critical for resolving its crystalline structure, particularly in defining the 8lambda6-thia configuration and sulfonyl geometry .

Table: Key Structural and Functional Comparisons

Feature Target Compound N-(3-Chloro-4-methoxyphenyl) Analog 9-(4-Hydroxyphenyl) Derivative
Core Structure Tricyclic thia-triaza Tricyclic thia-triaza Tetracyclic dithia-aza
Substituent 3-Methoxyphenylmethyl 3-Chloro-4-methoxyphenyl 4-Hydroxyphenyl
Sulfanyl Bridge Present (-S-) Present (-S-) Absent
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~2.8 (polar)
Biological Activity Potential enzyme inhibition Enhanced binding affinity Antioxidant focus

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